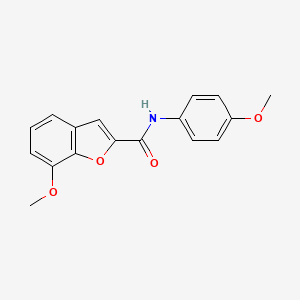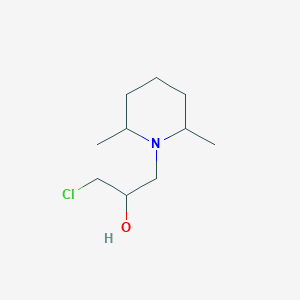
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound with a complex structure that includes a chlorinated propanol backbone and a substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the chlorination of a propanol derivative followed by the introduction of a 2,6-dimethylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced separation techniques to isolate the final product. The exact methods can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propanol: A simpler chlorinated propanol derivative.
2,6-Dimethylpiperidine: The piperidine moiety without the chlorinated propanol backbone.
Chloropropanol derivatives: Other compounds with similar chlorinated propanol structures.
Uniqueness
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and a substituted piperidine ring
Properties
Molecular Formula |
C10H20ClNO |
|---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H20ClNO/c1-8-4-3-5-9(2)12(8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
XCGQELAHRBSLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(CCl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


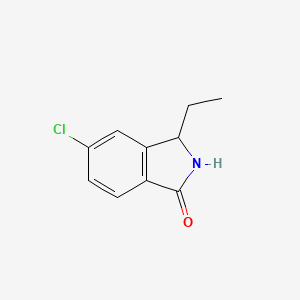
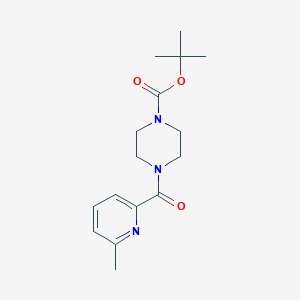
![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)
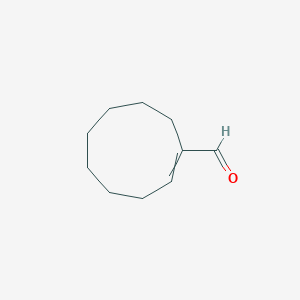

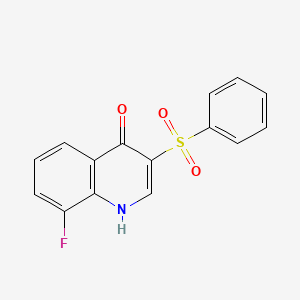
![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)
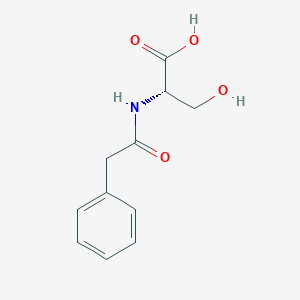
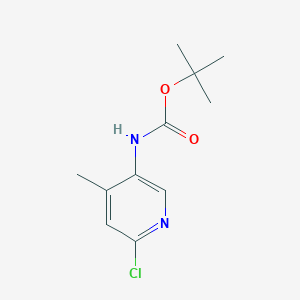

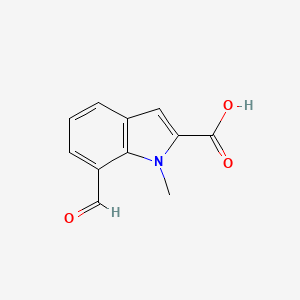
![Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-](/img/structure/B8564624.png)
